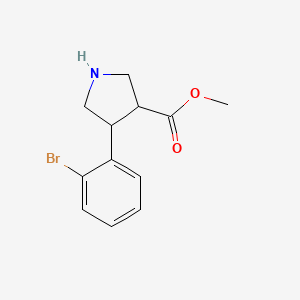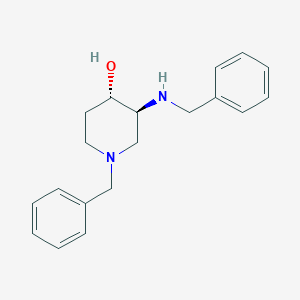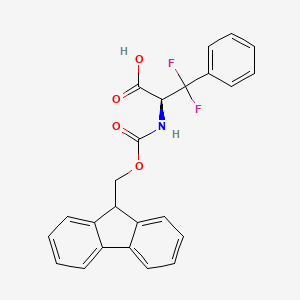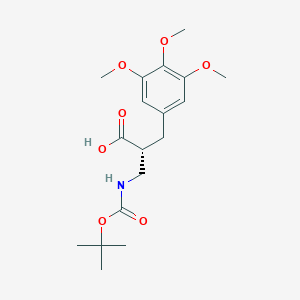![molecular formula C8H6ClN3O2 B12953926 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12953926.png)
4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 4-position and a methyl group at the 3-position further defines its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with a suitable pyridine derivative. One common method includes the use of diethyl ethoxymethylenemalonate, followed by cyclization and chlorination steps . The reaction conditions often involve refluxing in solvents such as acetic acid or dioxane, with the addition of reagents like phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Applications De Recherche Scientifique
4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has been extensively studied for its applications in:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents targeting various diseases.
Materials Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound finds use in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various biological pathways . This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the carboxylic acid group, resulting in different chemical properties and applications.
3-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid: Lacks the chlorine atom, affecting its reactivity and biological activity.
4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid:
Uniqueness: The presence of both the chlorine atom and the carboxylic acid group in 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced binding affinity to biological targets . These features make it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H6ClN3O2 |
|---|---|
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
4-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-3-6-4(9)2-5(8(13)14)10-7(6)12-11-3/h2H,1H3,(H,13,14)(H,10,11,12) |
Clé InChI |
WKTMLYYTXXUGTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=NC2=NN1)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B12953859.png)







![10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium](/img/structure/B12953905.png)
![5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12953921.png)

![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)


